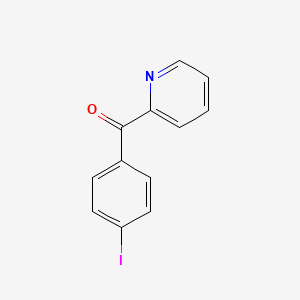

2-(4-Iodobenzoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Iodobenzoyl)pyridine is a nitrogen-bearing heterocycle with a pyridine ring substituted by an iodobenzoyl group at the 2-position. It serves as a precursor for synthesizing pharmaceuticals and agrochemicals. The term “pyridine” is derived from Greek, where “pyr” signifies fire and “idine” refers to aromatic bases. Initially isolated from picoline, pyridine has become a crucial component in over 7000 existing drug molecules of medicinal importance .

Synthesis Analysis

The synthesis of 2-(4-Iodobenzoyl)pyridine involves the condensation of 2/4-acetyl pyridine with imidazo[1,2-a]pyridines. Diversified amides resulting from this process have been evaluated for their anti-inflammatory properties .

Applications De Recherche Scientifique

Synthesis of Imidazopyridine Derivatives

“2-(4-Iodobenzoyl)pyridine” serves as a precursor in the synthesis of imidazopyridine derivatives. These compounds, due to their structural resemblance to purines, are significant in therapeutic applications. They are known to influence numerous cellular pathways, which is crucial for the functioning of cancerous cells, pathogens, and components of the immune system .

Development of Proton Pump Inhibitors

Research has shown that imidazopyridine derivatives, which can be synthesized from “2-(4-Iodobenzoyl)pyridine,” act as proton pump inhibitors. These are essential for treating conditions like gastroesophageal reflux disease by reducing stomach acid production .

Aromatase Inhibitors for Cancer Treatment

The compound’s derivatives have been found to inhibit aromatase, an enzyme involved in estrogen production. This application is particularly relevant in the treatment of hormone-sensitive breast cancers .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Imidazopyridine derivatives, synthesized from “2-(4-Iodobenzoyl)pyridine,” have been reported to exhibit NSAID properties. These are used to reduce inflammation and pain without the side effects associated with steroids .

Antidepressant and Cardiotonic Agents

Some derivatives show potential as antidepressants and cardiotonic agents, offering new avenues for the treatment of depression and heart-related conditions .

Antihypertensive and Antiarrhythmic Activities

These compounds also exhibit antihypertensive and antiarrhythmic activities, which could be beneficial in managing blood pressure and preventing irregular heartbeats .

Agricultural Applications

In agriculture, derivatives of “2-(4-Iodobenzoyl)pyridine” are used for treating broad-leaved plant shoots and in rodent control, showcasing the compound’s versatility beyond medical applications .

Antiviral and Antimicrobial Properties

The compound’s derivatives possess antiviral and antimicrobial activities, making them candidates for developing new treatments against various infections .

Propriétés

IUPAC Name |

(4-iodophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYDXHJYEKPKFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641999 |

Source

|

| Record name | (4-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodobenzoyl)pyridine | |

CAS RN |

898779-82-3 |

Source

|

| Record name | (4-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)